molecular formula C26H20N4OS B7727533 (2Z,N'E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide

(2Z,N'E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide

Cat. No.: B7727533
M. Wt: 436.5 g/mol
InChI Key: QJDTVBPFRKOORW-JVWAILMASA-N
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Description

(2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a benzo[d]thiazole core, a naphthalene moiety, and a hydrazonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide typically involves the condensation of 2-hydroxynaphthaldehyde with N-(p-tolyl)benzo[d]thiazole-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein folding due to its ability to form stable complexes with various biomolecules.

Medicine

Industry

In the industrial sector, (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide can be used in the development of new materials with unique properties, such as mechanochromic luminescent materials .

Mechanism of Action

The mechanism of action of (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-((2-hydroxy-1-naphthalenyl)methylene)amino]-3-methylbenzoic acid
  • 2-hydroxy-1-naphthaldehyde
  • N-(p-tolyl)benzo[d]thiazole-2-carbohydrazide

Uniqueness

What sets (2Z,N’E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential use in the development of new materials make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4OS/c1-17-10-13-19(14-11-17)28-25(26-29-22-8-4-5-9-24(22)32-26)30-27-16-21-20-7-3-2-6-18(20)12-15-23(21)31/h2-16,31H,1H3,(H,28,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDTVBPFRKOORW-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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